molecular formula C10H6ClNO3 B6229345 3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid CAS No. 1173711-32-4

3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid

Cat. No. B6229345
CAS RN: 1173711-32-4
M. Wt: 223.6
InChI Key:
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Description

3-(2-Chlorophenyl)-1,2-oxazole-4-carboxylic acid (3-CPCA) is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a highly potent compound and has been used in various scientific research applications, such as drug design and development, biochemistry, and physiology.

Scientific Research Applications

Anticonvulsant and Antinociceptive Applications

This compound has been synthesized as part of a new series of derivatives with potential applications as anticonvulsant and analgesic agents . In acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures, certain derivatives have shown more beneficial ED50 and protective index values than reference drugs like valproic acid . Additionally, these compounds have been evaluated for their antinociceptive activity in the formalin model of tonic pain, indicating their potential use in neuropathic pain management .

Neuropharmacology

The affinity of these compounds for voltage-gated sodium and calcium channels, as well as GABA A and TRPV1 receptors, has been determined. The most active compound in the series interacts with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels, suggesting a probable molecular mechanism of action that could be leveraged in neuropharmacological research .

Toxicology Studies

Derivatives of 3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid have been tested for neurotoxic and hepatotoxic properties. The results indicated no significant cytotoxic effect, which is crucial for the development of safe pharmacological agents .

Chemical Synthesis and Drug Design

The compound serves as a key intermediate in the synthesis of various pyrrolidine-2,5-dione-acetamide derivatives. These derivatives are important for the design of new drugs with potential therapeutic applications, especially in the treatment of neurological disorders .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid involves the conversion of 2-chlorobenzoyl chloride to 2-chlorobenzoyl isocyanate, which is then reacted with 2-amino-2-oxazoline to form 3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid.", "Starting Materials": [ "2-chlorobenzoic acid", "thionyl chloride", "2-amino-2-oxazoline", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "2-chlorobenzoic acid is reacted with thionyl chloride in dichloromethane to form 2-chlorobenzoyl chloride.", "2-chlorobenzoyl chloride is reacted with triethylamine in dichloromethane to form 2-chlorobenzoyl isocyanate.", "2-amino-2-oxazoline is added to the reaction mixture of 2-chlorobenzoyl isocyanate and triethylamine in dichloromethane.", "The reaction mixture is stirred at room temperature for several hours.", "The reaction mixture is then quenched with a solution of sodium bicarbonate in water.", "The resulting mixture is extracted with dichloromethane.", "The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to yield 3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid." ] }

CAS RN

1173711-32-4

Product Name

3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid

Molecular Formula

C10H6ClNO3

Molecular Weight

223.6

Purity

95

Origin of Product

United States

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